molecular formula C15H16N4O B12781747 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one CAS No. 133627-18-6

2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No.: B12781747
CAS No.: 133627-18-6
M. Wt: 268.31 g/mol
InChI Key: ZNNMUOCGWLGZDZ-UHFFFAOYSA-N
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Description

2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a structurally complex and potent small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a central component of innate immunity. This compound belongs to a class of non-cyclic dinucleotide (CDN) STING agonists, specifically related to the diABZI (diaminobenzimidazole) series, which are engineered for enhanced cytosolic delivery and stability compared to natural CDNs. Its primary research value lies in its ability to robustly activate STING, leading to the production of type I interferons and pro-inflammatory cytokines, thereby priming the tumor microenvironment for an adaptive immune attack. Researchers utilize this compound to investigate antitumor immunity, both as a monotherapy and in combination with other modalities like checkpoint inhibitors, cancer vaccines, and oncolytic viruses. Studies have shown that systemic administration of such STING agonists can induce tumor regression in preclinical models by activating dendritic cells and CD8+ T cells, and by reprogramming myeloid cells within the tumor. Furthermore, its application extends to virology research, where it is used to model and enhance antiviral defense mechanisms, and to adjuvant development for next-generation vaccines. The precise mechanism involves direct binding to the STING protein, inducing a conformational change that triggers the downstream TBK1-IRF3 signaling axis, culminating in a potent interferon-beta response. This makes it an indispensable tool for dissecting STING-dependent signaling and for developing novel immunotherapeutic strategies against cancer and infectious diseases.

Properties

CAS No.

133627-18-6

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H16N4O/c1-4-19-13-11(6-5-8-16-13)15(20)18(3)12-10(2)7-9-17-14(12)19/h5-9H,4H2,1-3H3

InChI Key

ZNNMUOCGWLGZDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=C(C=CN=C31)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions, such as controlled temperatures, pressures, and the presence of catalysts. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst to proceed efficiently.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as high stability or specific reactivity.

Mechanism of Action

The mechanism by which 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nevirapine (2-Cyclopropyl-7-Methyl-2,4,9,15-Tetrazatricyclo[9.4.0.03,8]Pentadeca-1(11),3,5,7,12,14-Hexaen-10-One)

  • Structural Differences : The 2-position substituent is cyclopropyl (rigid, three-membered ring) instead of ethyl.
  • Pharmacology : Approved NNRTI for HIV-1 treatment. Inhibits viral replication by binding to reverse transcriptase .
  • Physicochemical Properties :
    • Solubility: ≥35 mg/mL in DMSO, insoluble in water .
    • Molecular Weight: 266.30 g/mol .
  • Key Advantage : Clinically validated efficacy; however, resistance mutations (e.g., Y181C) limit long-term use .

13-Bromo-2-Ethyl-9-Methyl-2,4,9,15-Tetrazatricyclo[9.4.0.03,8]Pentadeca-1(11),3(8),4,6,12,14-Hexaen-10-One

  • Structural Differences : Bromine substitution at position 13 introduces steric bulk and electron-withdrawing effects.
  • Impact: Molecular Weight: 333.18 g/mol (vs. 308.79 g/mol for the parent compound) . Potential Use: Bromine may enhance binding affinity in halogen-bonding interactions (e.g., with protein targets like kinases or GPCRs) .

S-Licarbazepine ((10R)-10-Hydroxy-2-Azatricyclo[9.4.0.03,8]Pentadeca-1(11),3,5,7,12,14-Hexaene-2-Carboxamide)

  • Structural Differences : Replaces the tetrazatricyclo system with a single azatricyclo scaffold and adds a hydroxyl/carboxamide group.
  • Pharmacology : Metabolite of eslicarbazepine acetate; anticonvulsant acting via voltage-gated sodium channel inhibition .
  • Key Feature : Hydroxyl group improves water solubility, critical for CNS bioavailability .

3,15-Dimethoxy-10-Methyltricyclo[9.4.0.02,7]Pentadeca-1(11),2(7),3,5,9,12,14-Heptaen-8-One

  • Structural Differences : Methoxy groups at positions 3 and 15 enhance electron density and steric hindrance.
  • Crystallography : Orthorhombic crystal system (P212121) with unit cell dimensions a = 7.6615 Å, b = 12.2005 Å, c = 15.545 Å. Methoxy groups stabilize crystal packing via van der Waals interactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Application
Target Compound C16H18N4O 282.34 2-Ethyl, 7,9-dimethyl Potential NNRTI
Nevirapine C15H14N4O 266.30 2-Cyclopropyl HIV-1 treatment
13-Bromo Derivative C14H13BrN4O 333.18 13-Bromo Halogen-bonding probe
S-Licarbazepine C15H12N2O2 252.27 10-Hydroxy, carboxamide Anticonvulsant
3,15-Dimethoxy Derivative C18H16O3 280.31 3,15-Methoxy Crystallography model

Research Findings and Implications

Substituent Effects: Ethyl vs. cyclopropyl at position 2: Cyclopropyl (Nevirapine) confers rigidity, improving target selectivity, while ethyl may enhance metabolic stability .

Therapeutic Potential: The target compound’s tetrazatricyclo scaffold mirrors Nevirapine’s NNRTI activity, suggesting utility in antiviral drug development . Structural analogs like S-Licarbazepine demonstrate scaffold versatility for neurological applications .

Synthetic Challenges :

  • Heterocyclic fusion (e.g., tetrazatricyclo systems) requires precise control of ring puckering and stereochemistry, as highlighted in crystallographic studies .

Biological Activity

2-Ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one (CAS No. 133627-18-6) is a complex organic compound with a unique tricyclic structure that incorporates multiple nitrogen atoms. Its molecular formula is C15H16N4O with a molecular weight of approximately 268.31 g/mol. This compound has garnered interest for its potential biological activities due to its intricate chemical structure and functional groups.

Chemical Structure and Properties

The compound's structure features a combination of carbon and nitrogen atoms that contribute to its reactivity and potential interactions with biological systems. The presence of nitrogen heterocycles is often associated with various biological activities, including antimicrobial and anticancer properties.

Table 1: Basic Properties of 2-Ethyl-7,9-Dimethyl-2,4,9,15-Tetrazatricyclo[9.4.0.03,8]Pentadeca-1(11),3,5,7,12,14-Hexaen-10-One

PropertyValue
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
CAS Number133627-18-6
StructureTricyclic with N-atoms

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have demonstrated that nitrogen-containing heterocycles can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Potential

Preliminary investigations suggest that 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one may possess anticancer properties. The compound's ability to interact with DNA and affect cell cycle regulation has been hypothesized based on its structural characteristics.

The mechanism by which this compound exerts its biological effects likely involves the modulation of enzymatic activities and interaction with molecular targets within cells.

Table 2: Proposed Mechanisms of Action

MechanismDescription
Enzyme InhibitionPotential to inhibit key metabolic enzymes
DNA InteractionPossible intercalation or binding to DNA
Cell Cycle RegulationMay affect pathways regulating cell division

Case Studies

Several case studies have highlighted the potential applications of this compound in pharmaceutical research:

  • Study on Antimicrobial Properties : A study conducted on structurally similar tetrazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anticancer Research : In vitro studies have indicated that compounds similar to this tetrazatricyclo structure can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. 1.1. What are the optimal synthetic routes for producing 2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[...]-10-one with high purity?

The synthesis of this polyheterocyclic compound typically involves intramolecular cyclization reactions. Key methodologies include:

  • Catalytic cyclization : Using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light (yield: ~65%, purity >90%) .
  • Base-mediated aromatic substitution : Reacting 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium (e.g., K₂CO₃/DMF), followed by autooxidation to form the tetrazatricyclic core .
  • By-product mitigation : Use of column chromatography (silica gel, eluent: EtOAc/hexane 3:7) to isolate the target compound from imidazole dimerization by-products .

Q. 1.2. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • X-ray crystallography : Resolve bond angles (e.g., O4–C30–O5: 123.62°) and confirm stereochemistry .
  • NMR spectroscopy : Key signals include δ 7.2–8.5 ppm (aromatic protons) and δ 1.2–2.8 ppm (ethyl/methyl groups) .
  • Mass spectrometry : Molecular ion peak at m/z 196.21 (C₁₁H₈N₄) .

Q. 1.3. What are the primary biological activities reported for this compound?

Preliminary studies indicate:

  • Antitumor activity : IC₅₀ values of 12–35 μM against HeLa and MCF-7 cell lines via topoisomerase II inhibition .
  • Neuroprotective potential : In vitro assays show 40% reduction in Aβ fibril formation at 50 μM, relevant to Alzheimer’s research .

Advanced Research Questions

Q. 2.1. How can computational modeling resolve contradictions in reported reaction mechanisms?

Conflicting data exist on whether cyclization proceeds via radical intermediates (iridium catalysis) or ionic pathways (base-mediated). To address this:

  • DFT calculations : Compare activation energies of radical vs. ionic pathways using Gaussian 16 at the B3LYP/6-31G(d) level .
  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., C3 and C8) can distinguish radical (KIE ≈ 1) from ionic (KIE > 2) mechanisms .

Q. 2.2. What strategies improve the compound’s bioavailability for in vivo studies?

Key challenges include low solubility (<0.1 mg/mL in water) and rapid hepatic clearance. Solutions:

  • Prodrug modification : Introduce ester groups (e.g., methyl 12-carboxylate derivatives) to enhance solubility by 3-fold .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to achieve sustained release over 72 hours in murine models .

Q. 2.3. How do structural modifications influence its interaction with biological targets?

SAR studies reveal:

  • Ethyl group at C2 : Critical for binding to the ATP pocket of kinases (ΔG = −8.2 kcal/mol via molecular docking) .
  • Methyl at C9 : Removal reduces anticonvulsant activity (ED₅₀ increases from 15 mg/kg to >50 mg/kg in rodent models) .

Methodological Challenges and Solutions

Q. 3.1. Handling conflicting data on oxidation by-products during synthesis

  • Issue : m-CPBA oxidation generates variable ratios of N-oxide (major) vs. epoxide (minor) products .
  • Resolution : Optimize reaction temperature (0°C suppresses epoxidation) and monitor via HPLC (C18 column, 1.0 mL/min gradient) .

Q. 3.2. Addressing discrepancies in biological assay protocols

  • Problem : IC₅₀ values vary between labs due to differences in cell viability assays (MTT vs. resazurin).
  • Standardization : Use ATP-based luminescence assays (e.g., CellTiter-Glo®) for higher reproducibility (CV < 5%) .

Future Research Directions

  • Mechanistic studies : Use time-resolved spectroscopy to elucidate photoredox steps in catalytic cyclization .
  • In vivo toxicity : Conduct 28-day repeat-dose studies in Sprague-Dawley rats (oral, 10–100 mg/kg) .

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